Cas no 1157009-60-3 (N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine)
![N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine structure](https://ja.kuujia.com/scimg/cas/1157009-60-3x500.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine 化学的及び物理的性質
名前と識別子
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- 2-Pyrrolidinemethanamine, 1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-
- N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine
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- インチ: 1S/C12H24N2O/c1-2-14-7-3-4-12(14)10-13-11-5-8-15-9-6-11/h11-13H,2-10H2,1H3
- InChIKey: GXGBSTPRTBNFKD-UHFFFAOYSA-N
- ほほえんだ: C(C1CCCN1CC)NC1CCOCC1
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166557-0.05g |
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine |
1157009-60-3 | 0.05g |
$851.0 | 2023-02-17 | ||
Enamine | EN300-166557-5.0g |
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine |
1157009-60-3 | 5.0g |
$2940.0 | 2023-02-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369002-500mg |
n-((1-Ethylpyrrolidin-2-yl)methyl)tetrahydro-2h-pyran-4-amine |
1157009-60-3 | 98% | 500mg |
¥3818.00 | 2024-08-09 | |
Enamine | EN300-166557-0.1g |
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine |
1157009-60-3 | 0.1g |
$892.0 | 2023-02-17 | ||
Enamine | EN300-166557-0.5g |
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine |
1157009-60-3 | 0.5g |
$974.0 | 2023-02-17 | ||
Enamine | EN300-166557-1.0g |
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine |
1157009-60-3 | 1g |
$0.0 | 2023-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5631-5G |
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine |
1157009-60-3 | 95% | 5g |
¥ 13,127.00 | 2023-04-03 | |
Enamine | EN300-166557-2.5g |
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine |
1157009-60-3 | 2.5g |
$1988.0 | 2023-02-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369002-250mg |
n-((1-Ethylpyrrolidin-2-yl)methyl)tetrahydro-2h-pyran-4-amine |
1157009-60-3 | 98% | 250mg |
¥2298.00 | 2024-08-09 | |
Enamine | EN300-166557-100mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine |
1157009-60-3 | 100mg |
$553.0 | 2023-09-21 |
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amineに関する追加情報
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine and CAS No. 1157009-60-3: A Comprehensive Overview
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine, a compound with the CAS number 1157009-60-3, has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to a class of molecules that exhibit promising properties for drug development, particularly in the realm of central nervous system (CNS) disorders and inflammatory conditions. The detailed exploration of its chemical properties, synthesis methods, and recent applications in medicinal chemistry provides a comprehensive understanding of its significance.
The molecular structure of N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine features a pyrrolidine ring substituted with an ethyl group at the 1-position and an amine group at the 2-position, linked to an oxane ring at the 4-position. This structural configuration contributes to its versatility in interactions with biological targets. The presence of both basic and hydrophilic functional groups enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological investigation.
Recent advancements in computational chemistry have facilitated the virtual screening of this compound against various biological targets. Studies have indicated that N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine exhibits inhibitory activity against several enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings are particularly relevant given the increasing interest in developing novel anti-inflammatory agents that target these pathways without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route begins with the formation of the pyrrolidine core through reductive amination, followed by functionalization at the 2-position with an amine group. The introduction of the ethyl group at the 1-position is typically achieved through alkylation reactions. Finally, the oxane ring is incorporated via nucleophilic substitution or other ring-forming reactions. Each step must be carefully optimized to minimize byproduct formation and maximize efficiency.
In vitro studies have demonstrated that N-[(1-ethylpyrrolidin-2-ylmethyl)]oxan4-amine exhibits notable pharmacological effects. For instance, it has shown potential as a modulator of neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety. Additionally, its interaction with ion channels has been explored, suggesting possible applications in managing conditions like epilepsy and chronic pain.
The compound's ability to cross the blood-brain barrier (BBB) is another critical factor in its potential therapeutic applications. Research using advanced permeability models has indicated that modifications to the molecular structure can enhance BBB penetration, which is essential for CNS-targeting drugs. Further studies are ongoing to optimize these properties while maintaining efficacy.
Preclinical trials have begun to evaluate the safety and efficacy of N-[(1-ethylpyrrolidin-2-yl)methyl]oxan4-amine in animal models. Initial results are promising, showing reduced inflammation and improved motor function in models of neurodegenerative diseases. These findings have generated excitement within the pharmaceutical industry and academia for further clinical development.
The role of N-[(1-ethylpyrrolidin-2-yl)methyl]oxan4-amine in combination therapies is also being explored. Its mechanism of action may complement existing treatments for various diseases by targeting different pathways simultaneously. This approach could lead to synergistic effects that improve patient outcomes.
The future directions for research on N-[(1-ethylpyrrolidin
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